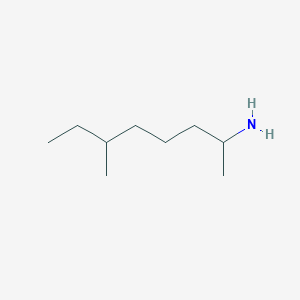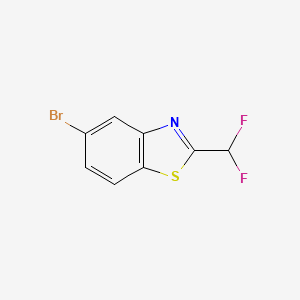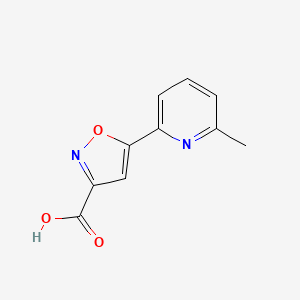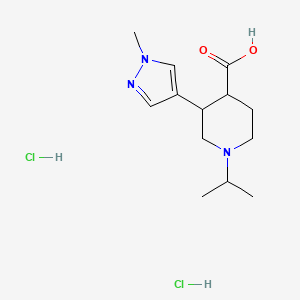
6-Methyloctan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyloctan-2-amine is an organic compound with the molecular formula C9H21N It is a secondary aliphatic amine, characterized by a methyl group attached to the second carbon of an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 6-methyloctan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-30°C and the pH adjusted to neutral.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 6-methyloctan-2-one in the presence of ammonia over a nickel catalyst is another method employed in large-scale production. This process is typically conducted at elevated temperatures (around 100-150°C) and pressures (10-20 atm) to achieve optimal conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyloctan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield primary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides (R-X) or alcohols (R-OH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oximes, nitriles.
Reduction: Primary amines, alcohols.
Substitution: Alkylated amines, ethers.
Wissenschaftliche Forschungsanwendungen
6-Methyloctan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring amines.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological and cardiovascular conditions is ongoing.
Industry: It is utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 6-Methyloctan-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its amine group allows it to form hydrogen bonds and ionic interactions with active sites, influencing the overall biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylbutan-2-amine: A secondary aliphatic amine with a similar structure but a shorter carbon chain.
2,6-Dimethylaniline: An aromatic amine with two methyl groups attached to the benzene ring.
Uniqueness
6-Methyloctan-2-amine is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its structure allows for unique interactions in biological systems and specific reactivity in chemical synthesis, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C9H21N |
|---|---|
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
6-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-8(2)6-5-7-9(3)10/h8-9H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
CVCJEAFOKGNKCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)

![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)
![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)
![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)

![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)



